3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one
Description
The compound 3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone linked to a 4-methoxyphenyl group and an azetidine ring substituted with a 4-methylbenzo[d]thiazol-2-yloxy moiety. Key structural elements include:
- Propan-1-one core: Provides a ketone functional group, often associated with metabolic stability and hydrogen-bonding interactions in drug design.
- 4-Methoxyphenyl group: Enhances lipophilicity and may influence electronic properties via the methoxy substituent.
- Azetidine ring: A four-membered nitrogen-containing heterocycle, offering conformational rigidity compared to larger rings like piperidine or piperazine.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-4-3-5-18-20(14)22-21(27-18)26-17-12-23(13-17)19(24)11-8-15-6-9-16(25-2)10-7-15/h3-7,9-10,17H,8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVXTFYGPQNOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one, with CAS number 1396711-06-0, is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The structure includes a methoxyphenyl group and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 1 µg/mL |
| Compound B | E. coli | 2 µg/mL |
| Compound C | Methicillin-resistant S. aureus | 0.25 µg/mL |
Anticancer Activity
Studies have highlighted the anticancer potential of compounds similar to this compound. For example, the incorporation of thiazole derivatives has been linked to enhanced cytotoxicity against various cancer cell lines .
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 15 |
| Compound E | MCF7 (breast cancer) | 10 |
| Compound F | A549 (lung cancer) | 20 |
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented in several studies. For instance, derivatives containing the benzo[d]thiazole structure have shown promising results in reducing inflammation markers in vitro .
Case Studies
A recent study by Paruch et al. (2020) synthesized several derivatives based on the thiazole scaffold and evaluated their antibacterial activities. The most promising candidates exhibited potent effects against both active and dormant states of Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Another investigation focused on the neuroprotective effects of compounds similar to our target compound, demonstrating their ability to protect neuronal cells from oxidative stress-induced apoptosis .
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on core motifs, substituents, and reported bioactivities.
Structural Analogues with Azetidine or Benzothiazole Moieties
Key Observations :
- The target compound’s azetidine ring provides conformational rigidity compared to the piperazine in ’s compound, which may affect binding pocket interactions.
- The 4-methylbenzothiazole substituent in the target compound contrasts with the 6-nitrobenzothiazole in . Methyl groups typically enhance lipophilicity, while nitro groups increase polarity and may influence redox properties .
- Sulfonyl () vs.
Propan-1-one Derivatives with Aryl Groups
Key Observations :
- The target compound shares the propan-1-one motif with 5c () and 170 (), a common pharmacophore in anticonvulsant and anti-inflammatory agents.
- Replacement of the imidazole (5c) or hydroxyl (170) groups with the azetidine-benzothiazole system in the target compound may alter target selectivity. For example, imidazole-containing 5c showed anticonvulsant activity in maximal electroshock (MES) tests, suggesting the azetidine-benzothiazole system could target different neurological pathways .
Benzothiazole-Containing Bioactive Compounds
Key Observations :
- Compound 5m () demonstrates that methoxyphenyl-thiazole hybrids can exhibit potent antiproliferative activity. The target compound’s benzothiazole-azetidine system may similarly target cancer cell pathways but requires validation.
- Chromenone (5m) vs. azetidine-propanone (target): Chromenone’s planar structure facilitates intercalation, while the azetidine’s rigidity may favor binding to enzymes or receptors with defined pockets .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one?
- Methodological Answer : The synthesis involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol under reflux conditions (similar to pyrazoline derivatives in ).
- Step 2 : Introduction of the azetidine moiety via nucleophilic substitution, using a solvent like ethanol or methanol with catalytic glacial acetic acid (as seen in and ).
- Key Parameters : Reaction temperatures (65–80°C), reflux times (4–6 hours), and stoichiometric ratios (1:1 for intermediates) are critical for yield optimization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point : Compare experimental values (e.g., 156–158°C for analogous compounds in ) with literature.
- Spectroscopy :
- IR : Validate functional groups (e.g., C=O stretch at ~1721 cm⁻¹, NH/OH at ~3406 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C spectra for expected proton environments (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Elemental Analysis : Confirm calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural characterization?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or TLC. Impurities may cause anomalous peaks.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between azetidine protons (δ 3.5–4.2 ppm) and adjacent oxygenated carbons can clarify connectivity .
- Step 3 : Cross-reference with computational chemistry tools (e.g., DFT calculations for predicted chemical shifts) .
Q. What experimental strategies are recommended to assess the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., for kinases or proteases) with IC₅₀ determination (e.g., IC₅₀ < 10 µM for active compounds, as in ).
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis or resistant bacterial strains .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., benzo[d]thiazol derivatives binding to ATP pockets in kinases) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., 4-fluoro or 4-chloro substituents) and compare bioactivity (e.g., and ).
- Pharmacophore Mapping : Identify critical moieties (e.g., azetidine oxygen’s role in hydrogen bonding) using 3D-QSAR models .
- Data Analysis : Use statistical tools (e.g., PCA or cluster analysis) to correlate structural features (logP, polar surface area) with activity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in assay conditions (e.g., cell lines, incubation times).
- Control Compounds : Include reference drugs (e.g., isoniazid for anti-TB assays) to benchmark activity .
- Meta-Analysis : Compare datasets from analogous compounds (e.g., vs. 16) to identify outliers or methodological biases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
